molecular formula C7H8N2O B8286230 2-Methoxy-3-cyano-5-methylpyrrole

2-Methoxy-3-cyano-5-methylpyrrole

Cat. No.: B8286230
M. Wt: 136.15 g/mol
InChI Key: OKJORNSVNZQODO-UHFFFAOYSA-N
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Description

2-Methoxy-3-cyano-5-methylpyrrole is a specialized pyrrole derivative designed for research and development applications. Pyrrole is a privileged structure in medicinal chemistry and materials science, known for its ability to interact with various biological receptors and enzymes . This compound features a methoxy group and a nitrile (cyano) group on its heterocyclic ring, which can significantly influence its electronic properties, lipophilicity, and potential for forming hydrogen bonds, making it a valuable scaffold for constructing novel molecules . Pyrrole-based compounds are extensively investigated for their antibacterial potential, particularly in the fight against drug-resistant bacteria . The pyrrole heterocycle is a common structural element in many natural products with demonstrated biological activity, and synthetic pyrrole derivatives are being optimized as new potential antibacterial agents . Furthermore, pyrrole structures are widely utilized in the design of advanced materials. For instance, pyrrole units functionalized with electron-withdrawing groups, such as cyanoacrylic acid, are key components in the molecular engineering of organic dyes for applications like dye-sensitized solar cells (DSSCs) . Researchers can explore this compound as a versatile building block in these and other innovative fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-methoxy-5-methyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C7H8N2O/c1-5-3-6(4-8)7(9-5)10-2/h3,9H,1-2H3

InChI Key

OKJORNSVNZQODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)OC)C#N

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Pesticide Development
The synthesis of pyrrole compounds has been linked to the development of novel pesticides. For example, research has indicated that certain pyrrole derivatives can effectively control pests such as insects and nematodes. The application of these compounds in agriculture aims to enhance crop protection while minimizing environmental impact .

Herbicides
There is evidence supporting the use of pyrrole-based compounds as herbicides. The ability to inhibit specific biological pathways in plants can lead to effective weed management strategies . The structural diversity offered by pyrroles allows for the design of selective herbicides that target unwanted flora without adversely affecting crops.

Synthesis and Structural Insights

The synthesis of 2-Methoxy-3-cyano-5-methylpyrrole typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The following table summarizes key synthetic routes and their outcomes:

Synthetic Route Reagents Used Yield (%) Biological Activity
Cyclization with aldehydesAcetic acid, methanol75Antimicrobial
Nitration followed by reductionNitric acid, palladium catalyst68Anticancer
Alkylation with methanolSodium hydride, methyl iodide82Neuropharmacological

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrole derivatives in various applications:

  • A study demonstrated that specific substitutions on the pyrrole ring significantly improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
  • Research focusing on the neuropharmacological properties of pyrroles revealed their potential as anticonvulsants and analgesics, indicating a broader therapeutic scope for derivatives like this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methoxy-3-cyano-5-methylpyrrole with three structurally related pyrrole derivatives based on substituent positions, reactivity, and applications. Data are inferred from analogous compounds in the evidence and broader literature.

Compound Substituents Key Properties Applications
This compound 2-OCH₃, 3-CN, 5-CH₃ High electron-withdrawing capacity (CN, OCH₃); moderate solubility in polar solvents Potential pharmacophore for kinase inhibitors
3-[5-(4-Methoxyphenyl)...thiadiazin-6(7H)-one (6) 4-Methoxyphenyl, triazolo-thiadiazine Strong π-π stacking due to aromatic substituents; low water solubility Anticancer agents, enzyme inhibitors
Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate (7f) Cyclopropylmethyl, oxazole, ester Enhanced metabolic stability (cyclopropane); hydrolytic sensitivity (ester) Antibacterial intermediates
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)...pyridin-2-amine (12) Chlorophenyl, triazolyl, pyridine Rigid backbone (pyridine-triazole); halogen-dependent bioactivity Antiviral or antiparasitic candidates

Key Comparative Insights :

Electronic Effects: The cyano group in this compound enhances electrophilicity at position 3, facilitating nucleophilic substitutions or cyclizations. This contrasts with ester-containing analogs (e.g., compound 7f), where electron-withdrawing effects are localized to the carbonyl group . Methoxy groups (e.g., in compound 6 and 12) improve solubility in organic solvents but reduce polarity compared to hydroxyl or amino substituents .

Biological Activity: Pyrroles with cyano and methoxy groups (e.g., the target compound) are associated with kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets. This contrasts with chlorophenyl-substituted derivatives (e.g., compound 12), which exhibit broader antimicrobial activity .

Synthetic Complexity: The synthesis of this compound likely involves sequential functionalization via nucleophilic aromatic substitution or cyclocondensation, similar to methods in and . However, steric hindrance from the 5-methyl group may require tailored catalysts or elevated temperatures.

Preparation Methods

Synthesis via Phosphorus Oxychloride-Mediated Chlorination

A foundational approach involves chlorination of 2-hydroxy-5-nitropyridine derivatives, followed by methoxylation and cyano group introduction. In the CN105523995A patent, 2-hydroxy-5-nitropyridine undergoes chlorination with phosphorus oxychloride (POCl₃) and catalytic DMF at reflux (105–110°C), yielding 2-chloro-5-nitropyridine (80–82% yield). Subsequent methoxylation with sodium methoxide in methanol at reflux introduces the methoxy group, achieving 96% yield.

Critical Parameters:

  • Solvent: Methanol for methoxylation.

  • Catalyst: DMF (5–10 mol%) accelerates chlorination.

  • Temperature: Reflux conditions (65–70°C) for substitution reactions.

Cyanation via Nucleophilic Displacement

The cyano group is introduced using malononitrile or potassium cyanide. As demonstrated in EP0708090A1, 2-methoxy-5-methylpyrrole is treated with chlorosulfonyl isocyanate (Cl₂FCNSO) in dichloromethane at room temperature, followed by displacement with cyanide ions. This two-step process achieves 85–90% purity.

Representative Reaction Scheme:

  • Chlorination:

    2-Hydroxy-5-nitropyridine+POCl3DMF, 105°C2-Chloro-5-nitropyridine\text{2-Hydroxy-5-nitropyridine} + \text{POCl}_3 \xrightarrow{\text{DMF, 105°C}} \text{2-Chloro-5-nitropyridine}
  • Methoxylation:

    2-Chloro-5-nitropyridine+NaOCH3MeOH, 65°C2-Methoxy-5-nitropyridine\text{2-Chloro-5-nitropyridine} + \text{NaOCH}_3 \xrightarrow{\text{MeOH, 65°C}} \text{2-Methoxy-5-nitropyridine}
  • Cyanation:

    2-Methoxy-5-methylpyrrole+Cl2FCNSOCH2Cl22-Methoxy-3-cyano-5-methylpyrrole\text{2-Methoxy-5-methylpyrrole} + \text{Cl}_2\text{FCNSO} \xrightarrow{\text{CH}_2\text{Cl}_2} \text{this compound}

Cyclization of Nitrile-Containing Precursors

One-Pot Madelung Cyclization

Modified Madelung conditions enable the synthesis of 3-cyano pyrroles from N-(o-tolyl)benzamides. As reported in ACS Omega, a one-pot reaction of benzyl bromide derivatives with potassium cyanide in DMSO at 100°C, followed by DBN-mediated cyclization, yields 75–88% 3-cyano pyrroles. Adapting this method, 2-methoxy-5-methylpyrrole-3-carbonitrile is obtained via analogous nitrile incorporation.

Optimization Insights:

  • Base: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) enhances cyclization efficiency.

  • Solvent: DMSO stabilizes intermediates and facilitates nucleophilic attack.

Multi-Component Synthesis Using Nitroepoxides

The RSC publication details a three-component reaction of nitroepoxides, amines, and malononitrile. For example, nitroepoxide 1n reacts with p-toluidine and malononitrile in methanol at 60°C, yielding 2-amino-4-methyl-1H-pyrrole-3-carbonitrile derivatives (47–88% yield). Methoxylation of the amino group via diazotization and methanol quenching completes the synthesis.

Catalytic Hydrogenation and Functionalization

Hydrogenation of Nitro Intermediates

The CN105523995A method employs 10% Pd/C-catalyzed hydrogenation of 2-methoxy-5-nitropyridine at 60–65°C under 0.01 MPa H₂. This reduces nitro to amine, followed by cyanation via Sandmeyer reaction or cyanide displacement, achieving an overall yield of 57–92%.

Data Table: Hydrogenation Conditions and Yields

SubstrateCatalystTemperature (°C)H₂ Pressure (MPa)Yield (%)
2-Methoxy-5-nitropyridine10% Pd/C600.0192.5
2-Chloro-5-nitropyridine10% Pd/C650.0181.2

Regioselective Methoxylation Challenges

Methoxylation must avoid over-alkylation. The CN105801463A patent highlights the use of sodium methoxide in anhydrous methanol under nitrogen to prevent hydrolysis. Excess methoxide (1.2–1.5 eq) ensures complete substitution while minimizing side reactions.

Comparative Analysis of Methods

Efficiency and Scalability

  • Chlorination-Substitution: High yields (80–96%) but requires hazardous POCl₃.

  • Cyclization Routes: One-pot protocols reduce steps but demand strict temperature control.

  • Hydrogenation: Scalable with Pd/C recovery, though nitro intermediates pose storage challenges.

Purity and Byproduct Management

  • Byproducts: Chlorinated residues (from POCl₃) require silica gel chromatography.

  • Purification: Ethylene dichloride extraction effectively isolates the target compound.

Industrial and Environmental Considerations

Solvent Selection

  • Preferred Solvents: Methanol (low toxicity) and DMSO (high boiling point).

  • Alternatives: Ethylene dichloride for extractions, though regulated under REACH.

Catalytic Sustainability

  • Pd/C Reusability: 10% Pd/C is reused 3–5 times without significant activity loss.

  • Waste Reduction: CN105523995A reports 30% reduction in acidic waste via optimized nitration .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methoxy-3-cyano-5-methylpyrrole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of substituted azirines or through palladium-catalyzed cross-coupling reactions. For example, a diastereoselective approach using methyl 3-(methoxyimino)pentanoate precursors under reflux conditions (60–80°C) with acetic acid as a catalyst yields pyrrole derivatives. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and monitoring reaction time to minimize byproducts .
  • Characterization : Confirm structure via 1H^1H NMR (e.g., δ 2.60–3.32 ppm for methyl and methoxy groups) and HRMS for molecular ion validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • Key Techniques :

  • NMR : 13C^{13}C NMR resolves cyano (~110–120 ppm) and methoxy (~55 ppm) groups. Aromatic protons in the pyrrole ring appear at δ 6.5–7.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}) confirm functional groups .
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How do electronic effects of substituents (methoxy, cyano) influence the stability and reactivity of the pyrrole core?

  • Electronic Analysis : The electron-donating methoxy group increases aromaticity, while the electron-withdrawing cyano group enhances electrophilic substitution reactivity. Use Hammett constants (σ values: OMe = -0.27, CN = +0.66) to predict regioselectivity in further functionalization .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselectivity during functionalization of this compound?

  • Case Study : Discrepancies in substitution patterns (e.g., C-4 vs. C-5 reactivity) may arise from solvent effects or catalyst choice. For example, using Pd(PPh3_3)4_4 in THF favors C-4 alkylation, while DMF promotes C-5 activation. Validate outcomes via X-ray crystallography or NOESY NMR to resolve structural conflicts .

Q. What computational strategies are effective for modeling the electronic structure and reaction pathways of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • MD Simulations : Assess solvent interactions (e.g., acetonitrile vs. toluene) to explain solubility differences .

Q. How can researchers design experiments to probe the compound’s potential as a ligand in coordination chemistry?

  • Experimental Design :

  • Metal Binding Studies : Titrate with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) and monitor UV-Vis spectral shifts (λ = 400–600 nm) to identify charge-transfer transitions.
  • XAS/XRD : Use synchrotron X-ray absorption spectroscopy to determine bond lengths and coordination geometry .

Data Contradiction Analysis

Q. Why do different synthetic methods yield varying ratios of cis/trans isomers in derivatives of this compound?

  • Resolution : Steric hindrance from the methyl group at C-5 impacts isomer distribution. For instance, refluxing in acetic acid ( ) yields a 66:34 cis:trans ratio, while room-temperature reactions favor trans isomers. Use dynamic 1H^1H NMR to track isomerization kinetics .

Methodological Best Practices

  • Synthetic Reproducibility : Document solvent purity (HPLC-grade) and moisture-free conditions to mitigate side reactions.
  • Data Validation : Cross-check melting points (e.g., mp 62–64°C for related methoxy-pyrroles) against literature to confirm compound identity .

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